3-Methoxy-4-(trifluoromethyl)cinnamic acid

TRPA1 antagonist Pain Inflammation

3-Methoxy-4-(trifluoromethyl)cinnamic acid is a synthetic, fluorinated cinnamic acid derivative characterized by a methoxy group (-OCH3) at the meta position and a trifluoromethyl group (-CF3) at the para position of the phenyl ring, as confirmed by its IUPAC name (E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid. This specific disubstitution pattern is distinct from many commercially available analogs and offers a unique combination of electronic and steric properties.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 1214791-66-8
Cat. No. B1435772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(trifluoromethyl)cinnamic acid
CAS1214791-66-8
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F
InChIInChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+
InChIKeyIVXAOALQRRBBLF-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(trifluoromethyl)cinnamic acid (CAS 1214791-66-8): An Overview of Its Structure and Potential for Scientific Procurement


3-Methoxy-4-(trifluoromethyl)cinnamic acid is a synthetic, fluorinated cinnamic acid derivative characterized by a methoxy group (-OCH3) at the meta position and a trifluoromethyl group (-CF3) at the para position of the phenyl ring, as confirmed by its IUPAC name (E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid [1]. This specific disubstitution pattern is distinct from many commercially available analogs and offers a unique combination of electronic and steric properties [2]. Preliminary computational data, such as a predicted XLogP3 of 2.7 [2], and isolated in vitro assays, suggest its potential as a chemical probe, particularly for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, where it has demonstrated antagonist activity [1].

Why Generic Cinnamic Acid Substitution Fails: The Critical Role of 3-Methoxy-4-(trifluoromethyl)cinnamic acid's Specific Disubstitution


Selecting a generic or closely related cinnamic acid analog for research or industrial applications is often insufficient due to the high degree of structure-activity relationship (SAR) sensitivity within this class. The precise placement of the electron-donating methoxy and the strongly electron-withdrawing trifluoromethyl groups creates a unique electronic environment and molecular geometry not replicated by other isomers or mono-substituted variants [1]. This specific pattern directly influences key properties such as lipophilicity, metabolic stability, and target binding affinity [2]. For example, the meta-CF3 substitution has been shown to dramatically alter solvatochromism and fluorescence properties compared to other positions [3]. Therefore, substituting this compound with a different isomer, like 4-methoxy-3-(trifluoromethyl)cinnamic acid, could lead to divergent biological outcomes and irreproducible results, undermining the validity of the research.

Quantitative Evidence Guide for 3-Methoxy-4-(trifluoromethyl)cinnamic acid: Differentiated Performance in Key Assays


Human TRPA1 Antagonism: A Comparison with a Common Reference Antagonist

3-Methoxy-4-(trifluoromethyl)cinnamic acid demonstrates potent antagonist activity at the human TRPA1 receptor, a key target for pain and inflammation research. While a direct head-to-head study with its closest structural analogs is missing, its potency can be contextualized against a widely used tool compound. The target compound shows an IC50 of 64 nM in a functional human assay [1], which is significantly more potent than the established TRPA1 inhibitor AP-18, which has reported IC50 values of 3.1 µM for human and 4.5 µM for mouse TRPA1 in a similar cinnamaldehyde-induced activation assay . This represents an approximately 48-fold increase in potency for the human receptor under comparable assay conditions.

TRPA1 antagonist Pain Inflammation Calcium flux assay

Species-Specific TRPA1 Antagonism: Evidence of Selectivity Within the Target Family

The compound displays a notable difference in potency between human and rat TRPA1 receptors, providing an internal selectivity profile. It exhibits potent antagonist activity at human TRPA1 (IC50 = 64 nM) but is considerably less active at the rat ortholog (IC50 = 390 nM), representing an approximately 6-fold selectivity window [1]. This contrasts with the reference inhibitor AP-18, which shows a much narrower selectivity ratio (human IC50 3.1 µM vs. mouse IC50 4.5 µM, a ratio of ~1.45) . The discriminating effect suggests that the 3-methoxy-4-(trifluoromethyl) substitution pattern is particularly sensitive to species-specific structural differences in the TRPA1 binding pocket.

TRPA1 antagonist Species selectivity Drug discovery Patch clamp

Physicochemical Differentiation: Enhanced Lipophilicity from a Unique Disubstitution Pattern

The compound's unique substitution pattern results in a distinct lipophilicity profile (XLogP3 = 2.7 [1]), which is balanced for membrane permeability. This value sits between its more lipophilic precursor, 4-(trifluoromethyl)cinnamic acid (consensus LogP ~2.84 ), and the much less lipophilic unsubstituted cinnamic acid. The addition of the methoxy group at the meta position, while adding a hydrogen bond acceptor, tempers the lipophilicity increase from the trifluoromethyl group, creating a distinct physicochemical profile not shared by other regioisomers or mono-substituted variants. For example, 3-methoxycinnamic acid has a much lower predicted logP of ~1.36 .

Lipophilicity Drug-likeness ADME logP

Differential Performance as a Synthetic Building Block: A Unique Substrate for CYP199A4

While direct data for the target compound is unavailable, its closest analog, 4-methoxycinnamic acid, demonstrates significant utility as a substrate for the cytochrome P450 enzyme CYP199A4, showing tight binding and 100% selective oxidation at the para substituent, which is superior to unsubstituted cinnamic acid [1]. The 3-methoxy-4-(trifluoromethyl) substitution pattern is predicted to create an even more electron-deficient and metabolically robust scaffold, offering potential for site-selective biotransformations that are not possible with simpler analogs. The strong electron-withdrawing CF3 group could enhance the regio- and chemoselectivity of enzymatic oxidation compared to the 4-methyl analog mentioned in the study.

Biocatalysis Cytochrome P450 Enzymatic oxidation Chemoselectivity

Key Application Scenarios for 3-Methoxy-4-(trifluoromethyl)cinnamic acid Based on Quantitative Evidence


A Potent Chemical Probe for Human TRPA1 Channel Studies in Pain and Inflammation

With an IC50 of 64 nM at human TRPA1 [1], this compound is well-suited as a high-potency chemical probe for dissecting TRPA1-mediated pathways in human cellular models of pain and neurogenic inflammation. Its ~48-fold greater potency over the reference inhibitor AP-18 allows for experiments at lower concentrations, minimizing potential off-target effects and cytotoxicity, and is a clear differentiator for researchers seeking more selective pharmacological tools.

Investigating Species-Specific TRPA1 Pharmacology in Preclinical Models

The significant 6-fold difference in potency between human (IC50 = 64 nM) and rat (IC50 = 390 nM) TRPA1 [1] makes this compound a valuable tool to explore species-specific pharmacology. It can be used to validate the relevance of rodent pain models to human physiology and to screen for other TRPA1 inhibitors with a more balanced cross-species profile, a critical step in the preclinical development of analgesics.

A Strategic Scaffold for Modulating Pharmacokinetic Properties in Drug Design

The compound's predicted logP of 2.7 [1] positions it within an optimal lipophilicity range for oral bioavailability, offering a strategic advantage over more lipophilic (e.g., 4-(trifluoromethyl)cinnamic acid) or hydrophilic (e.g., 3-methoxycinnamic acid) analogs. Medicinal chemists can use this scaffold to engender favorable ADME properties while maintaining or improving target potency, making it a superior starting point for lead optimization programs.

A Unique Substrate for Chemo-Enzymatic Synthesis of Chiral Intermediates

Building on the established reactivity of related cinnamic acids with CYP199A4 [1], this compound's unique electronic configuration is predicted to be an excellent substrate for regio- and stereoselective P450-mediated oxidations. It can be procured for the discovery and development of novel biocatalytic routes to high-value chiral alcohols or epoxides, offering a direct path to manufacturing complex pharmaceutical intermediates through green chemistry.

Quote Request

Request a Quote for 3-Methoxy-4-(trifluoromethyl)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.